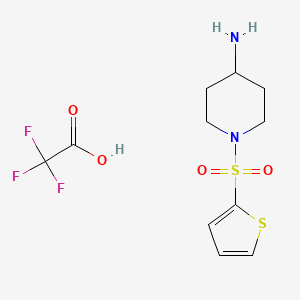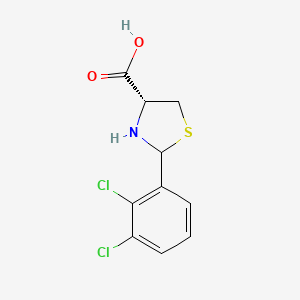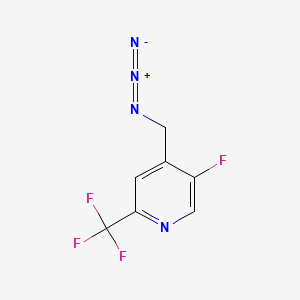
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains both fluorine and azide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with sodium azide and a fluorinating agent under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the presence of azide groups, which can be explosive under certain conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide, fluorinating agents, and various nucleophiles.
Major Products Formed
The major products formed from these reactions include aminopyridines, nitropyridines, and other substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the azide group, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)pyridine: Lacks both the azide and fluorine groups, resulting in different chemical properties and applications.
Trifluoromethylated pyrazoles: Share the trifluoromethyl group but have a different core structure, leading to distinct biological activities.
Uniqueness
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine is unique due to the combination of azide and fluorine groups on the pyridine ring. This combination imparts unique reactivity and stability, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H4F4N4 |
|---|---|
Molekulargewicht |
220.13 g/mol |
IUPAC-Name |
4-(azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F4N4/c8-5-3-13-6(7(9,10)11)1-4(5)2-14-15-12/h1,3H,2H2 |
InChI-Schlüssel |
DQSNJLXBFKUKCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


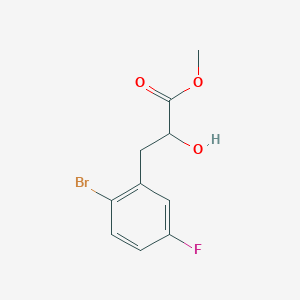

![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
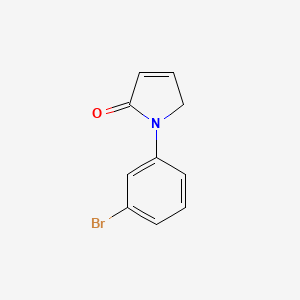
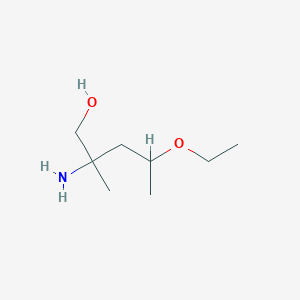

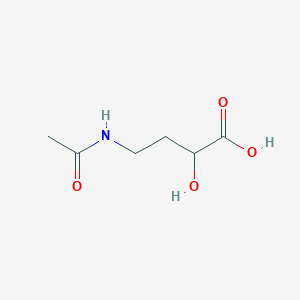
![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)
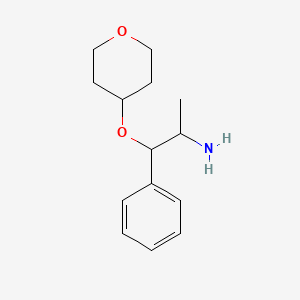

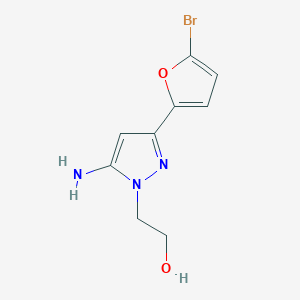
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
